terminal protein, Bacteriophage M2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

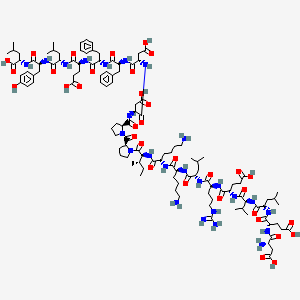

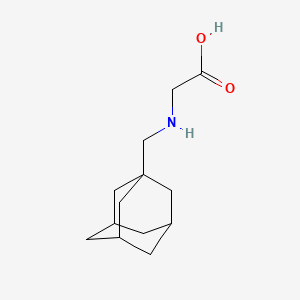

Terminal protein, Bacteriophage M2, is a crucial component in the replication process of bacteriophages. Bacteriophages, or phages, are viruses that infect and replicate within bacteria. Terminal protein acts as a primer for the initiation of replication, a reaction catalyzed by the viral DNA polymerase at the two DNA ends . This protein is essential for the successful replication and proliferation of the bacteriophage within its bacterial host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of terminal protein, Bacteriophage M2, involves the propagation of bacteriophages in a suitable bacterial host. The process includes several steps:

Phage Propagation: Bacteriophages are propagated in a bacterial culture until a high titer is achieved.

Phage Clean-Up: The phage lysate is filtered through a 0.22 μm filter and treated with chloroform to remove bacterial contaminants.

Phage Concentration: Ultrafiltration is used to concentrate the phage particles.

Endotoxin Removal: Endotoxins are removed to produce a clean phage preparation.

Storage: The purified phage preparation is stored for continuous laboratory use.

Industrial Production Methods

Industrial production of terminal protein involves large-scale fermentation processes where bacteriophages are cultured in bioreactors. The process is similar to laboratory-scale preparation but on a larger scale, ensuring high yield and purity of the terminal protein.

Chemical Reactions Analysis

Types of Reactions

Terminal protein, Bacteriophage M2, primarily undergoes protein-protein and protein-nucleic acid interactions. These interactions are essential for the assembly of the bacteriophage and its replication process .

Common Reagents and Conditions

The common reagents used in the preparation and purification of terminal protein include:

Chloroform: Used for phage clean-up.

Ultrafiltration membranes: Used for phage concentration.

Endotoxin removal agents: Used to purify the phage preparation.

Major Products Formed

The major product formed from these reactions is the purified terminal protein, which is essential for the replication of the bacteriophage.

Scientific Research Applications

Terminal protein, Bacteriophage M2, has several scientific research applications:

Molecular Biology: Used to study protein-protein and protein-nucleic acid interactions.

Virology: Essential for understanding the replication mechanisms of bacteriophages.

Biotechnology: Used in the development of phage-based delivery systems for gene therapy and drug delivery.

Mechanism of Action

The mechanism of action of terminal protein involves its role as a primer for the initiation of DNA replication. The viral DNA polymerase catalyzes the reaction at the two DNA ends, elongating the nascent DNA chain in a processive manner. This coupling of strand displacement with elongation is crucial for the replication of the bacteriophage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to terminal protein, Bacteriophage M2, include:

MS2 Coat Protein: Involved in the assembly of the MS2 bacteriophage.

T4 Phage Proteins: Involved in the replication and assembly of T4 bacteriophage.

Uniqueness

The uniqueness of this compound, lies in its specific role as a primer for DNA replication, which is essential for the successful replication of the bacteriophage. This distinguishes it from other phage proteins that may have different roles in the phage life cycle.

Properties

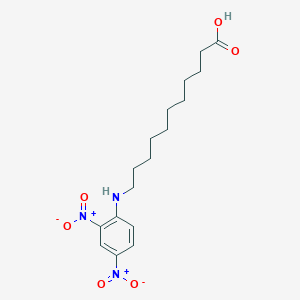

CAS No. |

139643-82-6 |

|---|---|

Molecular Formula |

C117H179N25O34 |

Molecular Weight |

2479.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C117H179N25O34/c1-13-66(12)96(140-103(162)73(32-21-23-47-119)125-98(157)72(31-20-22-46-118)127-104(163)78(51-61(2)3)130-99(158)74(33-24-48-123-117(121)122)126-100(159)77(42-45-91(148)149)129-113(172)95(65(10)11)139-111(170)80(53-63(6)7)132-101(160)75(40-43-89(144)145)124-97(156)71(120)58-92(150)151)115(174)142-50-26-35-88(142)114(173)141-49-25-34-87(141)112(171)137-85(60-94(154)155)110(169)136-84(59-93(152)153)109(168)135-82(56-68-29-18-15-19-30-68)107(166)134-81(55-67-27-16-14-17-28-67)106(165)128-76(41-44-90(146)147)102(161)131-79(52-62(4)5)105(164)133-83(57-69-36-38-70(143)39-37-69)108(167)138-86(116(175)176)54-64(8)9/h14-19,27-30,36-39,61-66,71-88,95-96,143H,13,20-26,31-35,40-60,118-120H2,1-12H3,(H,124,156)(H,125,157)(H,126,159)(H,127,163)(H,128,165)(H,129,172)(H,130,158)(H,131,161)(H,132,160)(H,133,164)(H,134,166)(H,135,168)(H,136,169)(H,137,171)(H,138,167)(H,139,170)(H,140,162)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,175,176)(H4,121,122,123)/t66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1 |

InChI Key |

NPTSCMWNGWMXMA-NXVMTPNUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14266815.png)

![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)